molecular formula C12H4Cl6 B1593728 2,2',3,4',5,6'-Hexachlorobiphenyl CAS No. 74472-41-6

2,2',3,4',5,6'-Hexachlorobiphenyl

Cat. No.: B1593728
CAS No.: 74472-41-6
M. Wt: 360.9 g/mol
InChI Key: CTVRBEKNQHJPLX-UHFFFAOYSA-N
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Description

2,2’,3,4’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,2’,3,4’,5,6’-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including xenobiotics .

Biochemical Pathways

The activation of the CYP1A1 gene affects the xenobiotic metabolic process , which is responsible for the breakdown of foreign substances in the body . The compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

They were manufactured as commercial mixtures but were banned in the 1970s because of their persistence in the environment and their bioaccumulation .

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific context. For instance, in vitro studies have indicated that similar compounds may contribute to metabolic disruption and may further cause the occurrence of nonalcoholic fatty liver disease (NAFLD) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,5,6’-Hexachlorobiphenyl. As a persistent organic pollutant, it remains in the environment for extended periods and can accumulate in living organisms . Its effects can also be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological system in which it is present.

Biochemical Analysis

Biochemical Properties

2,2’,3,4’,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic oxidation . The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with cellular targets . Additionally, 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been shown to affect the activity of dopamine and serotonin pathways by interacting with enzymes involved in their synthesis .

Cellular Effects

2,2’,3,4’,5,6’-Hexachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involved in endocrine functions . This disruption can lead to altered gene expression and changes in cellular metabolism. For instance, exposure to 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been linked to the promotion of nonalcoholic fatty liver disease (NAFLD) by affecting metabolic pathways in liver cells . Furthermore, this compound can induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of 2,2’,3,4’,5,6’-Hexachlorobiphenyl involves its binding interactions with various biomolecules. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . Additionally, 2,2’,3,4’,5,6’-Hexachlorobiphenyl can inhibit or activate enzymes, such as cytochrome P450, affecting their metabolic functions . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,5,6’-Hexachlorobiphenyl can change over time. This compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods . Long-term exposure to 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been shown to cause chronic health effects, including endocrine disruption and carcinogenesis . In vitro and in vivo studies have demonstrated that the compound’s stability allows it to accumulate in tissues, leading to prolonged toxic effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular functions, such as mild oxidative stress and altered gene expression . At higher doses, 2,2’,3,4’,5,6’-Hexachlorobiphenyl can induce severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain doses lead to significant adverse outcomes, highlighting the importance of dosage in determining the compound’s toxicity .

Metabolic Pathways

2,2’,3,4’,5,6’-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial in determining its biological effects and toxicity.

Transport and Distribution

Within cells and tissues, 2,2’,3,4’,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can bind to lipid membranes, facilitating its accumulation in fatty tissues . Additionally, it can interact with specific transporters that mediate its uptake and distribution within cells . The compound’s lipophilic nature allows it to persist in tissues, contributing to its long-term toxic effects.

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5,6’-Hexachlorobiphenyl is influenced by its interactions with cellular components . This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, it can accumulate in lipid droplets and other organelles, affecting their functions . The compound’s localization is critical in determining its biochemical and toxicological effects.

Preparation Methods

The synthesis of 2,2’,3,4’,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often utilize catalysts such as iron or aluminum chloride to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .

Chemical Reactions Analysis

2,2’,3,4’,5,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as zinc dust for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,3,4’,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. In chemistry, it is used as a reference material for analytical methods to detect and quantify PCBs in environmental samples. In biology and medicine, research focuses on its toxicological effects, including its role as an endocrine disruptor and its potential to cause cancer. Industrially, it was historically used in electrical transformers and capacitors due to its insulating properties .

Comparison with Similar Compounds

2,2’,3,4’,5,6’-Hexachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

Each of these compounds has unique properties based on the specific positions of the chlorine atoms, which can influence their chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVRBEKNQHJPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074230
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-41-6
Record name PCB 148
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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